molecular formula C15H21N3O3S2 B2968035 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide CAS No. 865592-15-0

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide

Cat. No.: B2968035
CAS No.: 865592-15-0
M. Wt: 355.47
InChI Key: VZDDDFCZOWHDNI-UHFFFAOYSA-N
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Description

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide is a chemical compound with the molecular formula C15H21N3O3S2. It is known for its unique structure, which includes a benzothiazole ring and a sulfonamide group.

Scientific Research Applications

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Future Directions

The future directions for research on “N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}butanamide” and related compounds could include further exploration of their synthesis, chemical reactivity, and potential biological activities .

Preparation Methods

The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide typically involves the reaction of 6-amino-1,3-benzothiazole with diethyl sulfamoyl chloride, followed by the addition of butanoyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S2/c1-4-7-14(19)17-15-16-12-9-8-11(10-13(12)22-15)23(20,21)18(5-2)6-3/h8-10H,4-7H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDDDFCZOWHDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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